![molecular formula C15H13N3O3 B5663732 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5663732.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both pyrazole and isoindole moieties. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The isoindole ring can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the isoindole moiety.
1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but not the pyrazole ring.
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of both pyrazole and isoindole moieties, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-10(2)18(16-9)13(19)8-17-14(20)11-5-3-4-6-12(11)15(17)21/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBACMOONOKNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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